4-MORPHOLINE-D8-CARBONYL CHLORIDE
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Overview
Description
4-Morpholine-d8-carbonyl chloride is a deuterated derivative of 4-morpholinecarbonyl chloride, characterized by the presence of deuterium atoms. This compound is used in various chemical reactions and processes, particularly in the synthesis of stable isotope-labeled compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-morpholine-d8-carbonyl chloride typically involves the reaction of morpholine-d8 with phosgene or thionyl chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the carbonyl chloride derivative. The general reaction can be represented as follows:
Morpholine-d8+Phosgene→4-Morpholine-d8-carbonyl chloride+HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. Safety measures are crucial due to the use of hazardous reagents like phosgene.
Chemical Reactions Analysis
Types of Reactions
4-Morpholine-d8-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Acyl Substitution: This reaction involves the replacement of the chloride group with nucleophiles such as amines, alcohols, or water.
Hydrolysis: Reaction with water to form 4-morpholine-d8-carboxylic acid.
Alcoholysis: Reaction with alcohols to form esters.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, water.
Solvents: Dichloromethane, tetrahydrofuran.
Catalysts: Pyridine, triethylamine.
Major Products Formed
4-Morpholine-d8-carboxylic acid: Formed by hydrolysis.
Esters: Formed by alcoholysis.
Scientific Research Applications
4-Morpholine-d8-carbonyl chloride is used in various scientific research applications, including:
Biology: In the preparation of labeled biomolecules for tracing metabolic pathways.
Medicine: In the development of labeled pharmaceuticals for drug metabolism studies.
Industry: As an intermediate in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-morpholine-d8-carbonyl chloride involves nucleophilic acyl substitution reactions. The carbonyl chloride group is highly reactive and undergoes nucleophilic attack, leading to the formation of various derivatives. The deuterium atoms in the compound provide stability and enable detailed mechanistic studies using spectroscopic techniques .
Comparison with Similar Compounds
Similar Compounds
4-Morpholinecarbonyl chloride: The non-deuterated analog.
1-Piperidinecarbonyl chloride: A similar compound with a piperidine ring.
1-Pyrrolidinecarbonyl chloride: A similar compound with a pyrrolidine ring.
Uniqueness
4-Morpholine-d8-carbonyl chloride is unique due to the presence of deuterium atoms, which provide enhanced stability and enable its use in detailed mechanistic and spectroscopic studies. This makes it particularly valuable in research applications where isotopic labeling is required .
Properties
CAS No. |
1219804-24-6 |
---|---|
Molecular Formula |
C5H8ClNO2 |
Molecular Weight |
157.623 |
IUPAC Name |
2,2,3,3,5,5,6,6-octadeuteriomorpholine-4-carbonyl chloride |
InChI |
InChI=1S/C5H8ClNO2/c6-5(8)7-1-3-9-4-2-7/h1-4H2/i1D2,2D2,3D2,4D2 |
InChI Key |
XMWFMEYDRNJSOO-SVYQBANQSA-N |
SMILES |
C1COCCN1C(=O)Cl |
Synonyms |
4-MORPHOLINE-D8-CARBONYL CHLORIDE |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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